molecular formula C20H20N4O2 B11218315 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11218315
M. Wt: 348.4 g/mol
InChI Key: CTIJQQSSPKTOBJ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, particularly for targets that naturally bind purine nucleotides, such as various kinases . This specific derivative is furnished with a 3,4-dimethoxyphenyl group at the 7-position and a 4-methylphenyl group at the 5-position, which are common in pharmacologically active compounds and can influence both the molecule's electronic properties and its binding affinity to biological targets. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is recognized for its versatility and has been investigated in numerous therapeutic areas. Research on TP derivatives has identified compounds with potential as inhibitors of phosphodiesterase 2 (PDE2) for the treatment of cognitive disorders and neurodegenerative diseases , as well as inhibitors of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K) for oncology research . The presence of multiple nitrogen atoms in the TP structure also grants it metal-chelating properties, a feature that has been exploited in the development of anti-parasitic and anti-cancer agents . This compound is presented as a racemic mixture and is intended for use in biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies to further explore its potential research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)16-11-17(24-20(23-16)21-12-22-24)15-8-9-18(25-2)19(10-15)26-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

CTIJQQSSPKTOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with substituted β-diketones to form the triazolopyrimidine core. The 3,4-dimethoxyphenyl and 4-methylphenyl groups are introduced via tailored diketone precursors.

Procedure

  • Precursor Synthesis :

    • 1-(3,4-Dimethoxyphenyl)butane-1,3-dione and 1-(4-methylphenyl)butane-1,3-dione are synthesized via Claisen condensation of respective aryl acetates.

  • Cyclocondensation :

    • Equimolar amounts of ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones are refluxed in glacial acetic acid for 12–24 hours.

    • The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Optimization

  • Catalysts : Piperidine (10 mol%) enhances reaction efficiency, reducing time to 8 hours.

  • Solvents : Ethanol/water mixtures (1:1 v/v) improve solubility and yield.

ParameterValueSource
Yield68–76%
Reaction Time8–24 hours
Temperature80–100°C

Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Multi-Component One-Pot Synthesis

Reaction Overview

A one-pot strategy combines 3-amino-1,2,4-triazole, substituted aldehydes, and malononitrile or ethyl acetoacetate under microwave or ultrasonic irradiation.

Procedure

  • Knoevenagel Adduct Formation :

    • 3,4-Dimethoxybenzaldehyde and 4-methylbenzaldehyde react with malononitrile in ethanol, catalyzed by 4,4’-trimethylenedipiperidine (TMDP).

  • Cyclization :

    • The adduct reacts with 3-amino-1,2,4-triazole at 65°C for 1–2 hours, forming the triazolopyrimidine ring.

Optimization

  • Catalysts : TMDP (20 mol%) increases yield by stabilizing intermediates via hydrogen bonding.

  • Irradiation : Microwave-assisted synthesis reduces time to 30 minutes.

ParameterValueSource
Yield75–88%
Reaction Time30–120 minutes
Temperature65–80°C

Advantages : Atom-economical; avoids isolation of intermediates.
Limitations : Limited substrate scope for electron-deficient aldehydes.

Coupling Reactions with Preformed Triazolopyrimidine Cores

Reaction Overview

Late-stage functionalization introduces substituents via Suzuki-Miyaura coupling or amidation of halogenated triazolopyrimidine intermediates.

Procedure

  • Core Synthesis :

    • 5-Bromo-7-chloro-4,7-dihydrotriazolo[1,5-a]pyrimidine is prepared via cyclocondensation.

  • Suzuki Coupling :

    • The bromo intermediate reacts with 3,4-dimethoxyphenylboronic acid and 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimization

  • Ligands : XPhos improves coupling efficiency for sterically hindered boronic acids.

  • Solvents : Dimethylacetamide (DMA) at 100°C enhances reaction rates.

ParameterValueSource
Yield60–72%
Reaction Time12–18 hours
Temperature100°C

Advantages : Modular approach for analog synthesis.
Limitations : Requires palladium catalysts, increasing cost.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Cyclocondensation68–768–24 hoursLowHigh
Multi-Component75–880.5–2 hoursMediumModerate
Coupling Reactions60–7212–18 hoursHighLow

Key Findings :

  • Cyclocondensation is optimal for bulk synthesis due to cost-effectiveness.

  • Multi-Component methods suit rapid discovery but require specialized equipment.

  • Coupling Reactions offer flexibility but are less practical for industrial use .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated triazolopyrimidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with various α,β-unsaturated ketones or chalcones through Michael addition reactions. This method allows for the formation of different isomers depending on the specific conditions and starting materials used. The presence of methoxy groups in the structure enhances its solubility and biological activity, which is crucial for therapeutic applications.

Biological Activities

Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been shown to suppress the ERK signaling pathway in cancer cells, leading to apoptosis and cell cycle arrest in various cancer lines such as MGC-803 cells. This suggests that such compounds could serve as valuable candidates for anticancer drug development .

Antimicrobial Activity
Studies have also explored the antimicrobial properties of triazolo-pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or inhibition of specific enzymes critical for microbial survival .

Anti-inflammatory Effects
The anti-inflammatory potential of triazolo[1,5-a]pyrimidine derivatives has been evaluated through in vitro and in vivo assays. These studies typically involve assessing the inhibition of COX-1 and COX-2 enzymes, which are pivotal in mediating inflammatory responses. Early results indicate promising anti-inflammatory activity that warrants further investigation .

Electrochemical Applications

Recent research has highlighted the electrochemical profiling of triazolo-pyrimidine derivatives. Techniques such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) have been employed to study these compounds' interactions with DNA. Such investigations are crucial for developing electrochemical sensors that can detect DNA interactions with therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of triazolo-pyrimidine derivatives is vital for optimizing their biological activity. Research has shown that modifications to the aromatic substituents significantly influence both solubility and reactivity towards biological targets. For example, varying the position and type of substituents on the phenyl rings can enhance selectivity towards specific biological pathways or targets .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated suppression of ERK signaling in MGC-803 cells leading to apoptosis .
Study BAntimicrobial propertiesEffective against multiple bacterial strains; mechanism involves DNA synthesis interference .
Study CElectrochemical profilingAnalyzed interactions with ssDNA and dsDNA using DPV and CV techniques; potential for sensor development .
Study DAnti-inflammatory effectsInhibition of COX-1/COX-2; showed significant reduction in inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of methoxy and phenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at Position 7

7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • Structural Difference : The 4-methoxyphenyl substituent (vs. 3,4-dimethoxyphenyl) reduces steric bulk and electronic effects.
  • Physicochemical Properties :
    • Molecular formula: C₁₉H₁₈N₄O
    • Density: 1.25 g/cm³ (predicted)
    • pKa: 6.80 (predicted), indicating moderate basicity .
  • Implications : The single methoxy group may lower solubility compared to the dimethoxy analog but could improve metabolic stability.
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • Structural Difference : A chloro substituent (electron-withdrawing) replaces the methoxy groups.
  • Physicochemical Properties :
    • Molecular formula: C₁₇H₁₃ClN₄
    • Molecular weight: 308.77 g/mol .

Variations at Position 5

7-Chloro-5-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • Structural Difference : A pyridinyl group replaces the 4-methylphenyl substituent.
  • Synthesis : Prepared via POCl₃-mediated chlorination of hydroxyl precursors .

Heterocycle Modifications

7-(1H-Imidazol-4-yl)-5-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • Structural Difference : A tetrazolo ring replaces the triazolo core, and an imidazole group is introduced at position 5.
  • Properties :
    • IR peaks: 1685 cm⁻¹ (C=N stretch) .
  • Implications : The additional nitrogen atoms in the tetrazolo ring may alter electronic distribution, affecting redox properties and bioactivity .

Green Chemistry Approaches

The target compound and analogs are often synthesized via multicomponent reactions (MCRs) using eco-friendly catalysts. For example:

  • Catalyst: 4,4’-Trimethylenedipiperidine (TMDP) in water/ethanol mixtures achieves high yields (70–90%) under reflux, avoiding toxic solvents .
  • Advantages: TMDP is non-flammable, recyclable, and reduces hazardous waste compared to traditional bases like piperidine .

Antimicrobial and Antifungal Activity

  • 7-Unsubstituted Analogs : Exhibit moderate activity against Candida albicans and Staphylococcus aureus (MIC: 25–50 µg/mL) .
  • Target Compound : The 3,4-dimethoxyphenyl group may enhance antifungal efficacy by improving cell membrane penetration .

Antiproliferative Potential

  • Triazolopyrimidine Derivatives : Show IC₅₀ values of 1–10 µM against cancer cell lines (e.g., MCF-7, HeLa) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Density (g/cm³)
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine C₂₀H₂₀N₄O₂ 348.40 ~6.8* ~1.3*
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine C₁₉H₁₈N₄O 318.37 6.80 1.25
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine C₁₇H₁₃ClN₄ 308.77 N/A N/A

*Predicted based on structural analogs.

Biological Activity

The compound 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic structure that combines a triazole ring with a pyrimidine framework. This compound features two significant aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. The unique structural characteristics of this compound suggest potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with various α,β-unsaturated ketones or chalcones through a Michael addition reaction. This method allows for the formation of different isomers depending on the reaction conditions and starting materials used. The presence of methoxy groups enhances solubility and may influence biological activity due to increased steric hindrance from the bulky aromatic groups.

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds related to triazolo-pyrimidines have been reported to act as selective protein inhibitors and exhibit antiproliferative activity against various cancer cell lines. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound may induce apoptosis via intrinsic pathways, which includes mitochondrial depolarization and activation of caspase-9 .
  • In Vivo Studies : In vivo experiments using zebrafish models demonstrated that certain derivatives reduced tumor mass without causing toxicity to the host organism .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
CA-4HeLa0.004
3dHeLa0.53
3dA5491.1
CA-4MDA-MB-2310.005
3dHT-29>10

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer properties, triazolo-pyrimidine derivatives have been noted for their anti-inflammatory and antimicrobial activities. Their mechanisms often involve enzyme inhibition or receptor modulation that can lead to reduced inflammation or microbial growth.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the triazolo-pyrimidine scaffold significantly influences biological activity. For example, compounds with a 3,4,5-trimethoxyphenyl ring at the 7-position have shown enhanced antiproliferative effects compared to those with fewer methoxy groups .

Case Study 1: Antiproliferative Activity Evaluation

A study evaluated a series of triazolo-pyrimidine derivatives against several human cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like CA-4, suggesting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that compounds could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells . These insights provide a foundation for developing targeted therapies using this class of compounds.

Q & A

Q. What are the optimized synthetic routes for preparing 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-diketones/β-ketoesters. A green chemistry approach employs 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst in water/ethanol (1:1 v/v) at reflux or in molten TMDP at 65°C. TMDP’s dual Lewis base and hydrogen-bonding properties enhance reaction efficiency, yielding >85% product under mild conditions .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) to verify substituent positions and fusion patterns in the triazolo-pyrimidine core. X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding). IR spectroscopy identifies functional groups like C=N and C-O, while mass spectrometry confirms molecular weight .

Q. What solvents and catalysts are recommended for scalable synthesis while adhering to green chemistry principles?

  • Methodological Answer : Ethanol/water mixtures (1:1 v/v) reduce environmental impact. TMDP is preferred over piperidine due to non-flammability, low toxicity, and recyclability. Avoid DMF if possible; alternatively, use APTS (3-aminopropyltriethoxysilane) in ethanol for one-pot reactions .

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dimethoxyphenyl) influence the compound’s biological activity and binding to enzyme targets?

  • Methodological Answer : The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can map interactions. Compare IC₅₀ values of analogs (e.g., 4-hydroxyphenyl vs. 4-methylphenyl) to quantify substituent effects .

Q. What strategies resolve contradictions in catalytic efficiency vs. toxicity (e.g., TMDP vs. piperidine)?

  • Methodological Answer : Conduct life-cycle assessments (LCAs) to compare waste generation and energy use. TMDP’s low volatility and recyclability (5 cycles without activity loss) offset its moderate toxicity. In vitro cytotoxicity assays (e.g., HepG2 cells) quantify biocompatibility for pharmaceutical applications .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Analyze X-ray structures (e.g., CCDC entries) to identify hydrogen-bond donors/acceptors and hydrophobic regions. Modify substituents to optimize LogP (e.g., replace methoxy with fluorine for metabolic stability) while retaining key interactions. Validate via solubility assays and PAMPA permeability models .

Q. What experimental and computational methods elucidate the mechanism of antiproliferative activity in cancer cell lines?

  • Methodological Answer : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. RNA-seq identifies dysregulated pathways (e.g., PI3K/AKT). Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability. Compare with control compounds lacking the 4-methylphenyl group to isolate structural contributions .

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